5-Methylnonanoic acid
CAS No.:
Cat. No.: VC13800939
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H20O2 |
---|---|
Molecular Weight | 172.26 g/mol |
IUPAC Name | 5-methylnonanoic acid |
Standard InChI | InChI=1S/C10H20O2/c1-3-4-6-9(2)7-5-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) |
Standard InChI Key | HEJCHODYKPKXSF-UHFFFAOYSA-N |
SMILES | CCCCC(C)CCCC(=O)O |
Canonical SMILES | CCCCC(C)CCCC(=O)O |
Introduction
Chemical Identity and Nomenclature
IUPAC Classification
The systematic name 5-methylnonanoic acid derives from its linear nonanoic acid backbone (CH₃(CH₂)₇COOH) modified by a methyl group (-CH₃) at the fifth carbon. This nomenclature adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines, prioritizing the longest carbon chain and assigning the lowest possible locant to the substituent .
Molecular Formula and Synonyms
The compound’s molecular formula, C₁₀H₂₀O₂, reflects its decanoic acid derivative with a methyl branch. Alternative names and registry identifiers include:
Synonym | Registry Number | Source |
---|---|---|
5-Methylnonanoic acid | 116530-39-3 | PubChem |
SCHEMBL4166322 | N/A | PubChem |
AKOS006276024 | N/A | PubChem |
G70717 | N/A | PubChem |
These aliases arise from proprietary databases and chemical vendor catalogs, underscoring its utility in commercial contexts .
Structural Characteristics
Molecular Geometry
The compound’s 2D structure, represented by the SMILES string CCCCC(C)CCCC(=O)O, reveals a carboxyl group (-COOH) at the terminal end and a methyl branch at the fifth carbon. The InChIKey HEJCHODYKPKXSF-UHFFFAOYSA-N encodes its stereochemical uniqueness, confirming the absence of chiral centers or geometric isomerism .
3D Conformation
Computational models predict a bent conformation due to steric interactions between the methyl group and adjacent carbons. The rotatable bond count of 7 enables flexibility, favoring interactions with hydrophobic substrates in enzymatic or synthetic environments .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Weight | 172.26 g/mol | PubChem |
Rotatable Bonds | 7 | PubChem |
Hydrogen Bond Donors | 1 (COOH group) | PubChem |
Hydrogen Bond Acceptors | 2 (COOH group) | PubChem |
Physical and Chemical Properties
Hydrophobicity and Solubility
With an XLogP3 value of 3.6, 5-methylnonanoic acid demonstrates significant hydrophobicity, aligning with its classification as a medium-chain fatty acid . This property suggests limited aqueous solubility (estimated <1 mg/mL) and preferential partitioning into lipid membranes or organic solvents like hexane or ethyl acetate.
Acidity and Reactivity
The carboxyl group confers weak acidity, with a predicted pKa of approximately 5.0. This enables deprotonation under basic conditions, forming carboxylate salts (e.g., sodium 5-methylnonanoate), which enhance water solubility for biochemical assays .
Table 2: Physicochemical Properties
Property | Value | Method | Source |
---|---|---|---|
XLogP3 | 3.6 | Computed (PubChem) | |
Exact Mass | 172.146329876 Da | Mass spectrometry | |
Topological Polar SA | 37.3 Ų | Computational modeling |
Synthesis and Industrial Applications
Synthetic Pathways
While explicit literature on 5-methylnonanoic acid synthesis is sparse, analogous branched-chain fatty acids are typically produced via:
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Koch-Haaf Reaction: Carboxylation of branched alkenes using carbon monoxide and acid catalysts.
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Biological Pathways: Microbial fermentation using E. coli or Yarrowia lipolytica engineered to produce methyl-branched fatty acids .
Biological and Environmental Considerations
Ecotoxicology
No ecotoxicity data exists for this specific compound. General precautions for carboxylic acids apply: avoid release into waterways due to potential pH disruption and microbial toxicity.
Future Research Directions
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Synthetic Optimization: Develop catalytic methods for stereoselective synthesis.
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Biological Screening: Assess antimicrobial or anticancer activity in vitro.
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Environmental Impact Studies: Evaluate biodegradation pathways in soil and aquatic systems.
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